5-Vinyl-1H-imidazole (CAS 3718-04-5): A Technical Guide to Physicochemical Properties, Synthesis, and Advanced Polymer Applications
5-Vinyl-1H-imidazole (CAS 3718-04-5): A Technical Guide to Physicochemical Properties, Synthesis, and Advanced Polymer Applications
Executive Summary & Structural Dynamics
5-Vinyl-1H-imidazole (4VIM) is a highly versatile, amphoteric heterocyclic compound that serves as a critical building block in modern polymer chemistry, materials science, and pharmaceutical synthesis[1]. In scientific literature, the compound is frequently referred to as 4-vinylimidazole or 4(5)-vinylimidazole . This variable nomenclature arises from the rapid annular tautomerism inherent to the imidazole ring; the proton rapidly exchanges between the two nitrogen atoms, rendering the 4- and 5-positions chemically equivalent in solution[2].
Unlike its structural isomer 1-vinylimidazole (N-vinylimidazole, CAS 1072-63-5)—where the vinyl group is attached directly to the pyrrole-type nitrogen—5-vinylimidazole retains its N–H functionality[2]. This distinction is paramount: it preserves the molecule's ability to act simultaneously as a hydrogen bond donor and acceptor. This dual capacity makes 4VIM an ideal candidate for developing proton-conducting membranes for fuel cells and pH-responsive block copolymers for targeted gene delivery[2][3].
Physicochemical Profiling
Understanding the physical properties of 5-Vinyl-1H-imidazole is essential for optimizing reaction conditions, particularly because the compound is sensitive to thermal degradation and readily undergoes hydrogen bonding.
Table 1: Quantitative Physicochemical Data for 5-Vinyl-1H-imidazole
| Property | Value | Reference |
| CAS Number | 3718-04-5 | [4][5] |
| Molecular Formula | C₅H₆N₂ | [4][5] |
| Molecular Weight | 94.11 g/mol | [4][5] |
| Appearance | Off-white powder / White crystals | [3] |
| Density | 1.082 g/cm³ | [4] |
| Melting Point | 84 °C | [4] |
| Boiling Point | 283.4 °C (at 760 mmHg) | [4] |
| Flash Point | 152.7 °C | [4] |
| LogP | 1.05 | [4][5] |
Synthesis & Purification Protocols
The most reliable and historically validated method for synthesizing 4VIM is the decarboxylation of trans-urocanic acid via vacuum thermolysis[3][6].
Protocol 1: Vacuum Thermolysis of Urocanic Acid
Expertise & Causality: Urocanic acid must be heated to its melting point to induce decarboxylation. However, the resulting 4VIM monomer is prone to spontaneous thermal polymerization. To prevent this, the reaction is conducted under a strict vacuum, ensuring the product distills away from the heat source the moment it forms.
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Preparation: Charge anhydrous trans-urocanic acid (e.g., 5.00 g, 53.0 mmol) into a single-neck round-bottom flask. Connect the flask to a distillation apparatus equipped with a cold trap[3][6].
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Thermolysis: Apply a vacuum (1 mmHg) and heat the system to 220–240 °C. Validation: The solid precursor will melt, and continuous heating will drive the elimination of CO₂[3].
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Collection: The crude 4VIM distills as a colorless to yellow liquid into the receiving flask, which readily crystallizes into an off-white powder at room temperature (23 °C)[3][6].
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Purification: Transfer the crude powder to a sublimation apparatus. Sublime at 80 °C under a high vacuum (0.5 mmHg) using a cold finger. Validation: This step separates the pure monomer from non-volatile oligomeric impurities, yielding pure white crystals of 4VIM (>50% yield)[3].
Caption: Workflow for the synthesis of 5-Vinyl-1H-imidazole via vacuum thermolysis of trans-urocanic acid.
Advanced Polymerization: The RAFT Breakthrough
Historically, conventional free-radical polymerization of 4VIM in solvents like benzene resulted in heterogeneous mixtures. The strong intermolecular hydrogen bonding between imidazole rings caused the growing polymer chains to precipitate prematurely, yielding uncontrolled molecular weights[3].
Recent breakthroughs have utilized Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization in glacial acetic acid to overcome this limitation[3][7].
Protocol 2: Controlled RAFT Polymerization of 4VIM
Expertise & Causality: Glacial acetic acid acts as a transformative solvent. By protonating the imidazole nitrogens, it disrupts the intermolecular hydrogen bonds, maintaining a completely homogeneous solution throughout the reaction. This homogeneity is the self-validating mechanism that ensures linear molecular weight growth and a narrow polydispersity index (PDI)[3].
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Reagent Assembly: In a Schlenk flask, dissolve the 4VIM monomer, a trithiocarbonate RAFT chain transfer agent (e.g., CEP), and a radical initiator (e.g., V-501) in glacial acetic acid[3].
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Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical, as oxygen acts as a radical scavenger that will prematurely terminate the RAFT process[3].
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Polymerization: Backfill with inert gas and heat the reaction to 70 °C for 17 hours[3].
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Recovery & Validation: Quench the reaction by rapid cooling and exposure to air. Precipitate the resulting poly(4VIM) in excess cold ethyl acetate. Validation: Size Exclusion Chromatography (SEC) should confirm controlled molecular weights (Mₙ = 1000–65,000 g/mol ) and narrow PDIs (1.02–1.19)[3].
Caption: Controlled RAFT polymerization of 4VIM utilizing glacial acetic acid to maintain homogeneity.
This RAFT methodology has been successfully extended to synthesize amphoteric ABA triblock copolymers (e.g., poly(4VIM-b-DEGMEMA-b-4VIM)). These advanced materials exhibit microphase-separated morphologies and rubbery plateau regions up to 200 °C, making them highly valuable for mechanically reinforced membranes[7].
Applications in Drug Discovery: Diels-Alder Chemistry
Beyond polymerization, the vinyl group of 4VIM makes it a highly reactive diene for organic synthesis. 4-Vinylimidazoles readily participate in room-temperature Diels-Alder cycloadditions with electron-deficient dienophiles, such as N-phenylmaleimide (NPM)[8][9].
Mechanistic Insight: The electron-rich nature of the vinylimidazole diene drives rapid cycloaddition. With mild thermal activation, the reaction yields a single, nonaromatic cycloadduct. To prevent the initial cycloadduct from undergoing unwanted aromatization or ene-reactions, researchers must strictly control the reaction temperature and solvent polarity[8]. This synthetic pathway is heavily utilized in drug development pipelines to construct complex, polysubstituted tetrahydrobenzimidazoles and dihydrobenzimidazoles[9].
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